[3-[6-[(Hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
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Overview
Description
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol is a complex lipid molecule It is composed of a glycerol backbone esterified with palmitic acid at the first and second positions, and a glucosyl derivative at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol involves multiple steps:
Esterification: The initial step involves the esterification of glycerol with palmitic acid to form 1,2-dipalmitoyl-sn-glycerol.
Glycosylation: The next step is the glycosylation of the third hydroxyl group of the glycerol backbone with a glucosyl derivative. This step typically requires the use of a glycosyl donor and a catalyst.
Amidation: The final step involves the amidation of the glucosyl derivative with palmitic acid to form the N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol has several scientific research applications:
Chemistry: It is used as a model compound for studying lipid behavior and interactions.
Biology: The compound is studied for its role in cell membrane structure and function.
Industry: The compound can be used in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins and receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycerol: Lacks the glucosyl derivative, making it less complex.
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-beta-d-glucosyl)-sn-glycerol: Similar structure but with a beta-glucosyl derivative.
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-galactosyl)-sn-glycerol: Contains a galactosyl derivative instead of a glucosyl derivative.
Uniqueness
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol is unique due to its specific glucosyl derivative, which imparts distinct biochemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C57H109NO10 |
---|---|
Molecular Weight |
968.5 g/mol |
IUPAC Name |
[3-[6-[(hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C57H109NO10/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(59)58-46-50-54(62)55(63)56(64)57(68-50)66-48-49(67-53(61)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-65-52(60)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50,54-57,62-64H,4-48H2,1-3H3,(H,58,59) |
InChI Key |
FQQGDOIXTUYSNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1C(C(C(C(O1)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O |
Origin of Product |
United States |
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